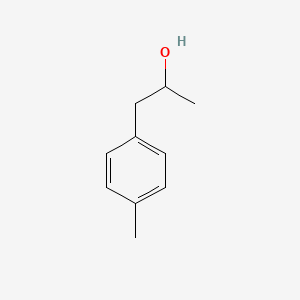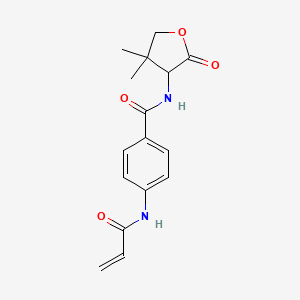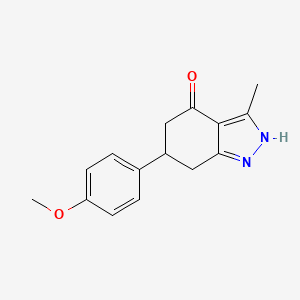![molecular formula C13H16N2S B2379148 1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt CAS No. 122375-43-3](/img/structure/B2379148.png)
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt, commonly known as MTT, is a yellow tetrazolium dye that is widely used in scientific research for its ability to measure cell viability and proliferation. MTT is a popular alternative to other viability assays due to its ease of use, low cost, and high sensitivity.
Wirkmechanismus
MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The formazan product can be quantified using a spectrophotometer, allowing for accurate measurement of cell viability and proliferation.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell metabolism or growth. However, it should be noted that the reduction of MTT to formazan can be influenced by a number of factors, including cell density, pH, and temperature.
Vorteile Und Einschränkungen Für Laborexperimente
MTT is a simple and cost-effective assay that can be used to measure cell viability and proliferation in a wide range of cell types. It is also highly sensitive, allowing for the detection of small changes in cell viability. However, it should be noted that MTT can only be used in living cells, and cannot be used to measure cell death or apoptosis.
Zukünftige Richtungen
There are a number of potential future directions for research involving MTT. One area of interest is the development of new MTT analogues with improved sensitivity and specificity. Another area of interest is the use of MTT in combination with other viability assays to provide a more comprehensive assessment of cell viability and proliferation. Additionally, there is potential for the use of MTT in the development of new cancer therapies, where it can be used to screen for compounds that selectively target cancer cells.
Synthesemethoden
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with sodium hydroxide and 4-isopropylbenzaldehyde. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
MTT is commonly used in scientific research to measure cell viability and proliferation. It is particularly useful in the study of cancer cells, where it can be used to assess the effectiveness of chemotherapy drugs. MTT is also used in the field of microbiology to evaluate the efficacy of antimicrobial agents.
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10(2)12-5-3-11(4-6-12)9-15-8-7-13(16)14-15/h3-6,9-10H,7-8H2,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPJJHDPWJTDKD-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[S-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=[N+]\2/CCC(=N2)[S-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isopropyl-N-(2-methoxyphenyl)-5-methyl-2-((2-methylbenzyl)thio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379065.png)
![2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B2379067.png)
![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)

![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)